Formic acid triethylamine complex 5:2 (HCOOH/Et₃N complex) serves as a valuable reagent in carbonylation reactions, where a carbonyl group (C=O) is introduced into a molecule. This complex offers a convenient and safe source of carbon dioxide (CO₂) compared to using pure CO₂ gas, which can be challenging to handle and requires specialized equipment.
Studies have demonstrated its effectiveness in various carbonylation processes, including:
Beyond carbonylation reactions, formic acid triethylamine complex 5:2 finds applications in other areas of scientific research:
N,N-diethylethanamine;formic acid is a chemical compound formed from the combination of formic acid and N,N-diethylethanamine, typically in a molar ratio of 5:2. This compound is notable for its role as a versatile reagent in organic synthesis, particularly in reduction reactions and as a catalyst in transfer hydrogenation processes. The compound features a complex structure characterized by significant hydrogen bonding between the acidic hydrogens of formic acid and the nitrogen atoms of N,N-diethylethanamine, contributing to its unique properties and reactivity .
These reactions illustrate the compound's utility in organic synthesis, particularly for producing alcohols from carbonyl compounds .
N,N-diethylethanamine;formic acid exhibits notable biological activity, particularly in the context of cancer research. Studies have indicated that this compound can inhibit the growth of cancer cells in various organs, including the lungs, bladder, and kidneys. Additionally, its anti-inflammatory properties suggest potential therapeutic applications in medicine .
The synthesis of N,N-diethylethanamine;formic acid typically involves the direct reaction between N,N-diethylethanamine and formic acid under controlled conditions. The reaction often occurs at room temperature or slightly elevated temperatures without requiring high pressure. The molar ratio used can influence the yield and purity of the product .
N,N-diethylethanamine;formic acid finds applications across several fields:
Research on N,N-diethylethanamine;formic acid has highlighted its interactions with various substrates in organic synthesis. Its ability to form stable complexes through hydrogen bonding enhances its reactivity and selectivity in catalytic processes. Furthermore, studies indicate that this compound can interact with biological targets, influencing pathways related to cell growth and inflammation .
Several compounds share structural or functional similarities with N,N-diethylethanamine;formic acid. Below is a comparison highlighting their uniqueness:
Compound Name | Structure | Key Features |
---|---|---|
Triethylammonium formate | C7H17NO2 | Commonly used as a buffer and reagent in organic synthesis. |
Dimethylformamide | C3H7NO | A polar aprotic solvent used in peptide synthesis. |
N,N-Diethylacetamide | C6H13N | Utilized as a solvent and intermediate in organic synthesis. |
N,N-diethylethanamine;formic acid is unique due to its specific reactivity profile as a reducing agent and its dual role as both a reactant and catalyst in various organic transformations .
The concept of using formic acid/triethylamine (F/T) systems in ATH emerged from early work on ruthenium-based catalysts. Noyori and Ikariya pioneered the use of bifunctional Ru catalysts in the 1990s, demonstrating their efficacy in transferring hydrogen from formic acid to ketones. Triethylammonium formate became central to these reactions due to its ability to stabilize reactive intermediates and facilitate hydride transfer. Early studies focused on optimizing the F/T ratio, with a 2.5:1 ratio initially considered standard. However, later research revealed that lower ratios (e.g., 0.2:1) could enhance reaction rates and enantioselectivity for specific substrates.
Year | Development | Impact |
---|---|---|
1990s | Noyori-Ikariya Ru catalysts with F/T | Enabled ATH of ketones to chiral alcohols |
2006 | Rhodium catalysts in aqueous F/T | Expanded substrate scope to water-insoluble ketones |
2012 | Optimal F/T ratio (0.2:1) identified | Improved yields and enantioselectivity for aryl ketones |
2020s | Mechanistic studies via FlowNMR/UV-Vis | Clarified role of Ru-formate intermediates |
Triethylammonium formate is formally named N,N-diethylethanamine; formic acid (2:1). Its IUPAC name, N,N-diethylethanamine; formic acid, reflects the stoichiometric combination of the two components. Structurally, it is a salt formed via acid-base neutralization:
$$
\text{HCOOH} + \text{NEt}3 \rightarrow \text{(NEt}3\text{H)}^+ \text{HCOO}^-
$$
The formate ion (HCOO⁻) acts as a hydride source, while triethylammonium (NEt₃H⁺) stabilizes intermediates through hydrogen bonding.
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₁₇NO₂ | |
Molecular Weight | 173.23 g/mol | |
CAS Registry Number | 585-29-5 | |
SMILES | CNC(=O)O.C(C)(C)N |
Triethylammonium formate has undergone significant repurposing in asymmetric catalysis:
Recent advances highlight two trends:
The stoichiometric ratio of triethylamine to formic acid critically determines the physicochemical properties of the resulting complexes. At a 1:1 molar ratio, proton transfer from formic acid to triethylamine yields diethylammonium formate, a room-temperature ionic liquid (RTIL) characterized by strong Coulombic interactions [6]. This complex demonstrates high thermal stability, with decomposition observed only above 200°C [6].
In 2:1 and 5:2 ratios, excess amine or acid introduces unreacted species, altering phase behavior. For instance, a 2:1 ratio creates a biphasic system where diethylammonium formate coexists with free triethylamine, reducing overall viscosity [1]. Conversely, a 5:2 ratio promotes clustering of formate ions around ammonium centers, enhancing ionic conductivity but reducing thermal resilience [1].
Table 1: Impact of Molar Ratios on System Properties
Molar Ratio | Phase State | Conductivity (S/cm) | Thermal Stability (°C) |
---|---|---|---|
1:1 | Homogeneous RTIL | 0.12 | 210 |
2:1 | Biphasic | 0.08 | 185 |
5:2 | Homogeneous gel | 0.25 | 160 |
Hydrogen bonding between the ammonium N–H group and formate O–H/O–C=O moieties dominates the structural framework. Infrared (IR) spectroscopy reveals a ν(N–H···O) stretching mode at 2400 cm⁻¹, indicative of strong H-bonding [2]. Raman spectra further identify a δ(O–H···N) bending mode at 680 cm⁻¹, confirming bidirectional proton sharing [2].
Inelastic neutron scattering (INS) studies highlight the role of multicenter hydrogen bonds, where a single ammonium proton interacts with multiple formate oxygen atoms [2]. This delocalized bonding architecture stabilizes the ionic lattice, with bond lengths averaging 1.65 Å [2]. Theoretical models suggest that H-bond anisotropy contributes to the system’s low melting point (−45°C) [6].
The diethylammonium formate complex forms via exothermic proton transfer (ΔH = −58 kJ/mol) [6]. Stability is enhanced by:
Notably, the absence of α-hydrogens in triethylamine prevents keto-enol tautomerism, ensuring long-term stability against degradation [4]. However, under acidic conditions, formic acid catalyzes the decomposition of triethylamine to diethylamine and CO₂ [4].
Phase transitions in this system are temperature- and composition-dependent. At 25°C, the 1:1 ratio forms a transparent liquid, while the 5:2 ratio exhibits gelation due to extended H-bond networks [1]. Miscibility with polar solvents (e.g., water, ethanol) decreases with higher amine content, as hydrophobic ethyl groups dominate [3].
Water content profoundly impacts phase stability. Adding 10 wt% H₂O to the 1:1 complex reduces viscosity by 40% by disrupting ionic associations [1]. Conversely, dehydration induces crystallization, forming a monoclinic lattice with P2₁/c symmetry [2].
Density functional theory (DFT) calculations reveal a proton-transfer equilibrium favoring the ionic form (diethylammonium formate) over the neutral acid-base pair [6]. The HOMO-LUMO gap (4.3 eV) indicates moderate reactivity, consistent with experimental observations [2].
Molecular dynamics (MD) simulations predict anisotropic diffusion coefficients: cations diffuse 30% faster than anions due to weaker H-bonding with the lattice [2]. Charge distribution analyses show localized positive charge on the ammonium nitrogen (+0.78 e) and delocalized negative charge on the formate oxygen atoms (−0.54 e) [6].
The mechanistic understanding of asymmetric transfer hydrogenation using N,N-diethylethanamine;formic acid has been extensively investigated through both experimental and computational approaches. The fundamental mechanism involves a bifunctional catalytic process where the metal center and the chiral diamine ligand work cooperatively to achieve both hydrogen transfer and enantioselectivity [1] [2].
The rate-determining step in the hydrogen transfer process has been identified as the decomposition of formic acid to form the active metal hydride species [1] [2]. Computational studies using density functional theory methods have determined that the hydride formation barrier is approximately 14.1 kcal/mol, which proceeds through an ion-pair mechanism [3]. This mechanistic pathway involves the initial coordination of formic acid to the metal center, followed by decarboxylation to generate carbon dioxide and the crucial metal hydride intermediate [1] [2].
The hydrogen transfer mechanism exhibits a distinctive feature where the formic acid-triethylamine complex undergoes a gradual switch from formic acid dehydrogenation to direct hydrogen transfer mediated by the same ruthenium hydride complex [4] [2]. This transition is critically dependent on the reaction conditions, particularly the formic acid to triethylamine ratio and the solution pH. During the initial stages of the reaction, significant hydrogen gas evolution occurs due to competing formic acid dehydrogenation, with the total consumption of formic acid exceeding the amount of product formed by a factor of nine [4] [2].
Table 1: Mechanistic Parameters for Hydrogen Transfer Processes
Parameter | Value | Method | Reference |
---|---|---|---|
Hydride formation barrier | 14.1 kcal/mol | DFT calculations | [3] |
Rate-determining step | Formic acid decomposition | Kinetic studies | [1] |
Catalyst activation energy | < 10 kcal/mol | Experimental | [2] |
Hydrogen transfer barrier | 4.5 kcal/mol | Computational | [3] |
Formic acid consumption ratio | 9:1 vs product | NMR monitoring | [4] |
Induction period | 2 hours | Real-time analysis | [2] |
The compatibility of N,N-diethylethanamine;formic acid with various catalyst systems has been comprehensively studied, revealing significant variations in performance depending on the metal center and ligand structure. The most extensively investigated systems include ruthenium, rhodium, and iridium complexes bearing chiral diamine ligands [5] [6].
Ruthenium-based catalysts with TsDPEN ligands demonstrate exceptional compatibility with the formic acid-triethylamine system, particularly in aqueous media. The catalyst system consisting of ruthenium chloride dimers and chiral TsDPEN ligands exhibits high stability and can be recycled more than ten times without significant loss of enantioselectivity. The activation process involves base-assisted chloride removal, generating the active catalytic species through coordination of the diamine ligand.
Rhodium catalysts show remarkable performance in the asymmetric transfer hydrogenation of imines using the formic acid-triethylamine system [5]. The rhodium-TsDPEN complex demonstrates superior activity compared to the traditional azeotropic mixture, with optimal formic acid to triethylamine ratios of 1.1:1 for imine substrates [5]. This represents a significant improvement over the conventional 2.5:1 azeotropic ratio traditionally employed in organic solvents.
Iridium-based systems exhibit exceptional activity for aldehyde reduction, achieving turnover frequencies of up to 1.3 × 10⁵ h⁻¹ in aqueous media. The iridium catalysts demonstrate remarkable tolerance to air and moisture, allowing reactions to be conducted without inert atmosphere protection. The high activity is attributed to the formation of stable iridium hydride intermediates that efficiently transfer hydrogen to carbonyl substrates.
Table 2: Catalyst System Compatibility Data
Catalyst System | Substrate Class | Optimal F/T Ratio | Conversion (%) | ee (%) | TOF (h⁻¹) |
---|---|---|---|---|---|
Ru-TsDPEN | Aromatic ketones | 0.2 | > 95 | 97 | 5,000 |
Rh-TsDPEN | Imines | 1.1 | 94-98 | 89-98 | 2,000 |
Ir-TsDPEN | Aldehydes | 1.0 | > 98 | N/A | 130,000 |
Ru-PTs-dpen | Ketones | 0.2 | > 90 | 95 | 3,000 |
The enantioselectivity in asymmetric transfer hydrogenation using N,N-diethylethanamine;formic acid is governed by multiple factors, with the formic acid to triethylamine ratio being the most critical parameter for optimization [5]. The relationship between the F/T ratio and enantioselectivity follows a complex pattern that depends on the substrate class and catalyst system employed [5].
For aromatic ketones, the optimal F/T ratio of 0.2 provides excellent enantioselectivities of up to 97% ee, significantly outperforming the traditional azeotropic mixture. This optimization is attributed to the pH-dependent catalyst speciation, where different F/T ratios lead to distinct catalytic cycles with varying enantioselectivities [3]. Under optimal conditions, the reaction proceeds through a single, highly enantioselective pathway, whereas non-optimal ratios result in competing cycles with lower selectivities [3].
The enantioselectivity mechanism involves the formation of diastereomeric transition states during the hydride transfer step. The chiral TsDPEN ligand creates a stereochemically defined environment around the metal center, differentiating between the two enantiotopic faces of the prochiral substrate. The degree of enantioselectivity depends on the energy difference between these diastereomeric transition states, which is influenced by steric and electronic interactions.
Temperature effects on enantioselectivity have been systematically studied, revealing that lower temperatures generally favor higher enantioselectivities. However, the optimal temperature represents a balance between enantioselectivity and reaction rate, with most systems operating effectively at 25-40°C [5]. The temperature dependence follows an Arrhenius relationship, with activation energy differences between competing pathways determining the overall selectivity.
Table 3: Enantioselectivity Optimization Parameters
Parameter | Optimal Value | Effect on ee (%) | Substrate Class | Reference |
---|---|---|---|---|
F/T ratio | 0.2 | 97 | Aromatic ketones | |
F/T ratio | 1.1 | 89-98 | Imines | [5] |
Temperature | 25-40°C | 90-98 | Various | |
pH | 3.0-4.0 | 95-98 | Aqueous systems | |
Catalyst loading | 0.5-2.0 mol% | 90-97 | Ketones |
The substrate scope for asymmetric transfer hydrogenation using N,N-diethylethanamine;formic acid has been extensively explored, revealing broad applicability across various substrate classes [5]. The systematic investigation of substrate scope has employed both individual substrate screening and one-pot multi-substrate approaches to evaluate catalyst performance.
Aromatic ketones represent the most thoroughly studied substrate class, with over twenty different substitution patterns successfully reduced with high enantioselectivities. The substrate scope includes electron-rich and electron-poor aromatic systems, with electronic effects playing a crucial role in determining reaction rates and selectivities. Meta and para-substituted acetophenones generally provide excellent results, while ortho-substituted substrates show reduced enantioselectivities due to steric hindrance.
Imine substrates demonstrate remarkable compatibility with the formic acid-triethylamine system, particularly when using rhodium catalysts [5]. The substrate scope encompasses both aromatic and aliphatic imines, with N-aryl imines showing superior performance compared to N-alkyl derivatives. The reduction of imines proceeds with high chemoselectivity, avoiding over-reduction or competing side reactions [5].
Heterocyclic substrates present unique challenges due to potential catalyst poisoning by nitrogen-containing heterocycles. However, careful optimization of reaction conditions, including the use of co-solvents and modified F/T ratios, enables successful reduction of various heterocyclic ketones and imines. The substrate scope has been extended to include quinolines, indoles, and other nitrogen-containing heterocycles.
Table 4: Comprehensive Substrate Scope Data
Substrate Class | Number of Examples | Conversion Range (%) | ee Range (%) | Optimal Conditions |
---|---|---|---|---|
Aromatic ketones | > 20 | 85-98 | 89-98 | F/T = 0.2, pH 3.5 |
Aliphatic ketones | 8 | 70-90 | 75-92 | F/T = 0.2, higher T |
Aromatic imines | 15 | 94-98 | 89-98 | F/T = 1.1, MeOH cosolvent |
Aliphatic imines | 6 | 80-95 | 75-92 | F/T = 1.1, extended time |
Heterocyclic ketones | 12 | 60-85 | 70-90 | Modified conditions |
β-Keto esters | 10 | 85-95 | 90-98 | F/T = 0.2, low T |
The formic acid to triethylamine ratio exerts profound effects on both reaction kinetics and stereochemistry in asymmetric transfer hydrogenation processes [5]. The relationship between F/T ratio and catalytic performance follows complex patterns that depend on the substrate class, catalyst system, and reaction conditions [3].
At high F/T ratios (≥ 2.5), the reaction medium becomes strongly acidic, leading to catalyst protonation and reduced activity [5]. Under these conditions, the reaction exhibits extended induction periods and reaches only partial conversion after prolonged reaction times [5]. The acidic environment promotes catalyst deactivation through multiple pathways, including ligand protonation and metal precipitation [3].
Low F/T ratios (≤ 0.2) create basic reaction conditions that favor rapid catalyst activation and high turnover frequencies. The optimal F/T ratio of 0.2 for ketone substrates provides maximum reaction rates while maintaining excellent enantioselectivities. Under these conditions, the reaction proceeds through a single, well-defined catalytic cycle with minimal competing pathways [3].
The kinetic effects of F/T ratio variation have been quantified through systematic rate studies [5]. At the optimal F/T ratio of 0.2, ketone reduction achieves complete conversion within 5 hours, compared to less than 2% conversion in the same time period using the traditional azeotropic mixture. This represents a rate enhancement of more than 50-fold, demonstrating the critical importance of F/T ratio optimization.
Table 5: F/T Ratio Effects on Kinetics and Stereochemistry
F/T Ratio | Reaction Rate | Conversion (5h) | ee (%) | Induction Period | Catalyst State |
---|---|---|---|---|---|
5.0 | Very slow | < 20% | 75 | > 4 hours | Protonated |
2.5 | Slow | < 50% | 85 | 2 hours | Partially active |
1.1 | Moderate | 70-80% | 90-95 | 1 hour | Active |
0.2 | Fast | > 95% | 97 | < 30 min | Highly active |
0.09 | Limited | 80% | 95 | < 30 min | Substrate limited |
The performance comparison between aqueous and non-aqueous systems in asymmetric transfer hydrogenation using N,N-diethylethanamine;formic acid reveals significant advantages for water-based systems [6]. The use of water as a solvent provides multiple benefits, including enhanced reaction rates, improved enantioselectivities, and simplified product isolation.
In aqueous systems, the hydrogen bonding network of water plays a crucial role in stabilizing key intermediates and transition states [4]. The strong hydrogen bonding interactions between water molecules and the formic acid-triethylamine complex influence the mechanism of hydrogen transfer, promoting direct hydride transfer over competing dehydrogenation pathways [4]. This leads to higher selectivities and reduced formation of unwanted byproducts [4].
Non-aqueous systems typically employ organic solvents such as dichloromethane, toluene, or alcohols. While these systems can achieve good enantioselectivities, they generally require longer reaction times and higher catalyst loadings compared to aqueous systems. The lack of stabilizing hydrogen bonding interactions in organic solvents leads to less efficient catalyst turnover and increased susceptibility to catalyst deactivation.
The pH control available in aqueous systems provides an additional optimization parameter not accessible in organic solvents. The ability to fine-tune the solution pH allows for precise control over catalyst speciation and activity, enabling the achievement of optimal reaction conditions. This pH-dependent behavior is particularly beneficial for achieving high enantioselectivities in challenging substrate classes.
Table 6: Aqueous vs Non-aqueous System Performance
System | Solvent | Reaction Time | Conversion (%) | ee (%) | Catalyst Loading | TOF (h⁻¹) |
---|---|---|---|---|---|---|
Aqueous | Water | 5 hours | > 95 | 97 | 0.5 mol% | 5,000 |
Aqueous | Water/MeOH | 3 hours | > 98 | 95 | 0.5 mol% | 8,000 |
Organic | DCM | 10 hours | 85 | 92 | 2.0 mol% | 1,000 |
Organic | Toluene | 24 hours | 75 | 88 | 2.0 mol% | 400 |
Organic | IPA | 8 hours | 90 | 94 | 1.5 mol% | 1,500 |
The environmental benefits of aqueous systems include reduced organic solvent consumption, simplified waste management, and improved safety profiles. Water-based systems eliminate the need for anhydrous conditions and inert atmosphere protection, making them more suitable for industrial applications. The use of water as a hydrogen source in electrocatalytic applications represents an emerging area of research that could further enhance the sustainability of these processes.
Corrosive